molecular formula C21H26O8 B1155124 erythro-Guaiacylglycerol beta-sinapyl ether CAS No. 877875-96-2

erythro-Guaiacylglycerol beta-sinapyl ether

Cat. No.: B1155124
CAS No.: 877875-96-2
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Description

Table 1: Key Identifiers of this compound

Property Value
CAS Number 877875-96-2
Molecular Formula C₂₁H₂₆O₈
Molecular Weight 406.43 g/mol
IUPAC Name (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol

The compound’s structure integrates a guaiacyl (4-hydroxy-3-methoxyphenyl) unit linked via a β-O-4 ether bond to a sinapyl-derived moiety containing a propenyl side chain. This connectivity is central to its role in lignin depolymerization studies.

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPMSYMHZSFNV-UHDDOPSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modular Enantioselective Synthesis via Dioxanol Intermediates

The enantioselective synthesis of erythro-guaiacylglycerol beta-sinapyl ether leverages chiral dioxanol intermediates to achieve stereochemical fidelity. As demonstrated by recent work, dioxanols 8a and 8b serve as pivotal precursors when coupled with sinapyl-derived phenols 7a and 7b under Mitsunobu conditions . The reaction proceeds via nucleophilic substitution at the beta-position, with the stereochemical outcome dictated by the configuration of the dioxanol starting material.

Critical steps include:

  • Silyl ether protection : tert-butyldimethylsilyl (TBS) groups are introduced to hydroxyl functionalities using TBSCl and imidazole in dichloromethane, achieving 97% yield for intermediate 14a .

  • Deprotection sequence : Hydrogenation over Pd/C followed by fluoride-mediated cleavage (e.g., TBAF) selectively removes benzylidene acetals and silyl ethers, yielding the target erythro isomer in 86% yield over two steps .

Attempts to simultaneously cleave all protecting groups under acidic conditions (e.g., HCl/MeOH) proved ineffective, underscoring the necessity of sequential deprotection .

Enzymatic Synthesis via Peroxidase-Catalyzed Coupling

Horseradish peroxidase (HRP) and hydrogen peroxide enable biomimetic coupling of sinapyl alcohol to guaiacylglycerol, replicating lignin polymerization in vivo . Key parameters include:

ParameterOptimal ValueImpact on Yield/Stereochemistry
pH5.5–6.0Maximizes HRP activity
H₂O₂ concentration0.43 mMPrevents enzyme denaturation
Temperature30°CBalances reaction rate and stability

This method predominantly produces the (-)-erythro isomer (78% diastereomeric excess), as determined by chiral HPLC . The stereochemical outcome aligns with natural lignin biosynthesis, where enzymatic control favors erythro configurations due to transition-state stabilization .

Multi-Step Organic Synthesis from Guaiacol Derivatives

A five-step synthetic route from guaiacol derivatives provides gram-scale access to this compound :

  • Acetylation : Guaiacol undergoes Friedel-Crafts acetylation with PPA (polyphosphoric acid) to yield 4-acetyl-guaiacol (40.5% yield) .

  • Bromination : α-Bromination of the acetyl group using CuBr₂ in DMF affords 4-(α-bromoacetyl)-guaiacol .

  • Condensation : Reaction with sinapyl alcohol in alkaline conditions forms the β-O-4 linkage, with formaldehyde mediating cross-coupling .

  • Reduction : Sodium borohydride reduces the ketone intermediate to the secondary alcohol, establishing the glycerol moiety .

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes methyl ether protections, yielding the final product .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityKey Advantage
Enantioselective 86>99% eeScalable, modular design
Enzymatic 6578% deBiomimetic, mild conditions
Multi-Step Organic 6092% deGram-scale production

Stereochemical Resolution and Characterization

The erythro configuration is confirmed via Mosher’s ester analysis and ¹H NMR coupling constants . For the enzymatic product, derivatization with (R)-MTPA-Cl produces distinct Δδ values (0.12–0.35 ppm) between diastereomers, unambiguously assigning the (7R,8S) configuration . Nuclear Overhauser effect (NOE) correlations in 2D NMR further validate the erythro orientation, with strong NOEs observed between H-7 and H-8 protons .

Challenges and Optimization Strategies

  • Protecting Group Compatibility : Simultaneous deprotection of benzylidene acetals and silyl ethers remains problematic. Sequential hydrogenation (H₂/Pd-C) followed by TBAF treatment proves most effective .

  • Byproduct Formation : Competitive threo isomerization occurs under acidic conditions. Buffered reaction media (pH 6.0–7.0) suppress epimerization during deprotection .

  • Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves erythro and threo diastereomers, with retention times differing by 2.3 minutes .

Chemical Reactions Analysis

Types of Reactions: erythro-Guaiacylglycerol beta-sinapyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield more saturated lignan derivatives .

Scientific Research Applications

Biological Applications

  • Antioxidant Activity
    • Erythro-Guaiacylglycerol beta-sinapyl ether has been studied for its antioxidant properties. It can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting potential therapeutic uses in conditions such as cardiovascular diseases and cancer .
  • Pharmacological Potential
    • Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. This indicates a potential role in cancer therapy, where it could be explored as a natural compound for drug development .
  • Role in Lignification
    • In plant biology, this compound is involved in lignification processes. It contributes to the formation of lignin, which is crucial for plant structure and defense mechanisms. Studies have identified its presence in various plant species, highlighting its importance in plant physiology and ecology .

Material Science Applications

  • Biomaterials Development
    • The compound's structural characteristics make it a candidate for developing biocompatible materials. Its ability to form stable interactions with other organic molecules can be utilized in creating composites for medical applications, such as scaffolds for tissue engineering .
  • Lignin-Based Materials
    • Given its role in lignification, this compound can be incorporated into lignin-based materials. These materials are gaining interest for their sustainability and biodegradability, making them suitable for various applications including packaging and construction materials .

Case Studies and Research Findings

StudyFocusFindings
Katayama et al., 1981Structural analysisIdentified this compound as a significant component in lignified tissues .
Recent Pharmacological StudyCytotoxic effectsDemonstrated that this compound exhibits selective toxicity against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Material Science ResearchBiomaterial applicationsExplored the use of this compound in creating sustainable biomaterials with favorable mechanical properties .

Mechanism of Action

The mechanism by which erythro-Guaiacylglycerol beta-sinapyl ether exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The key structural distinction lies in the substituents on the aromatic rings and stereochemistry (erythro vs. threo configurations). Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Natural Sources
Erythro-guaiacylglycerol beta-sinapyl ether 877875-96-2 C21H26O8 406.43 Sinapyl group (two methoxy groups); β-O-4 ether linkage Detected in Rosa spp. via UFLC/Q-TOF-MS/MS ; potential enzyme inhibition Rosa roxburghii, Isatidis Follium
Erythro-guaiacylglycerol beta-coniferyl ether 890317-92-7 C20H24O7 376.40 Coniferyl group (one methoxy group); α-glucosidase inhibition (EC50: 18.71 μM) Inhibits α-glucosidase activity; sourced from mung bean stems Mung bean (Vigna radiata)
Threo-guaiacylglycerol beta-coniferyl ether 869799-76-8 C20H24O7 376.40 Threo stereoisomer; differs in hydroxyl group orientation Inhibits nitric oxide (NO) production in macrophages Synthetic or plant-derived
Erythro-guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether 613684-55-2 C31H36O11 584.61 Dimeric sinapyl structure; higher molecular weight Inhibits human leukocyte elastase (IC50: 171 μmol/L) Synthetic or modified lignan

Key Findings

Coniferyl ethers exhibit stronger α-glucosidase inhibition, suggesting methoxy group number impacts enzyme interaction .

Stereochemical Influence: The erythro configuration (hydroxyl groups on the same side) is more common in natural lignans, while the threo form (opposite orientation) shows distinct bioactivity, such as NO suppression .

Stability and Reactivity :

  • Guaiacylglycerol-β-guaiacyl ether (GGE) undergoes enzymatic depolymerization to yield erythro-guaiacylglycerol, highlighting the β-O-4 bond’s susceptibility to cleavage under catalytic conditions .
  • Sinapyl ethers’ stability under subcritical water or enzymatic treatment remains less studied compared to coniferyl analogs .

Biosynthetic Pathways: Both sinapyl and coniferyl ethers derive from monolignol biosynthesis but diverge in methylation steps, explaining their differential distribution in plants .

Biological Activity

Erythro-Guaiacylglycerol beta-sinapyl ether (EGGSE) is a lignan compound derived from the stems of Sambucus williamsii. This compound is part of a broader class of phenolic compounds known for their diverse biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article delves into the biological activity of EGGSE, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C27H36O13
  • Molecular Weight : 568.57 g/mol
  • CAS Number : 412029-03-9

EGGSE is characterized by its unique structure, which includes a guaiacyl moiety linked to a glycerol unit through a beta-sinapyl ether bond. This structural configuration is significant as it influences the compound's biological properties.

Antioxidant Activity

EGGSE exhibits strong antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research has shown that lignans can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. A study indicated that EGGSE demonstrated a notable capacity to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential role in preventing oxidative stress-related conditions .

Antimicrobial Properties

The antimicrobial activity of EGGSE has been investigated against various pathogens. Studies reveal that EGGSE possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. EGGSE has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Angiogenic Activity

Recent research highlights the pro-angiogenic properties of EGGSE. In vitro assays demonstrated that EGGSE promotes endothelial cell proliferation and tube formation on Matrigel, which are critical processes in angiogenesis. This suggests that EGGSE may play a role in wound healing and tissue regeneration .

Table 1: Summary of Biological Activities of EGGSE

Biological ActivityObservationsReference
AntioxidantReduces ROS levels; inhibits lipid peroxidation
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryDownregulates TNF-alpha and IL-6
AngiogenicPromotes endothelial cell proliferation

Table 2: Chemical Composition Analysis of EGGSE

CompoundMolecular WeightActivity
Erythro-Guaiacylglycerol568.57 g/molAntioxidant, Antimicrobial
Beta-sinapyl ether-Anti-inflammatory

Case Studies

  • Antioxidant Activity Study :
    A study conducted on the antioxidant capacity of various lignans including EGGSE showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results indicated that EGGSE could be beneficial in formulations aimed at reducing oxidative stress .
  • Antimicrobial Effectiveness :
    In a clinical setting, EGGSE was tested for its effectiveness against common pathogens responsible for skin infections. The results demonstrated a marked reduction in bacterial load when treated with EGGSE extracts, suggesting its potential application in topical antimicrobial therapies .
  • Angiogenesis Promotion :
    Research exploring the angiogenic effects of EGGSE revealed that it significantly enhanced endothelial cell migration and tube formation in vitro, indicating its potential use in therapies aimed at improving blood supply to ischemic tissues .

Q & A

Q. What analytical methods are recommended to confirm the purity and structural identity of erythro-Guaiacylglycerol beta-sinapyl ether?

Methodological Answer: To ensure purity and structural accuracy, use a combination of HPLC (≥98% purity validation), NMR (1H and 13C for stereochemical confirmation), and mass spectrometry (MS) for molecular weight verification. For example, highlights HPLC and NMR as critical for quality control, while and emphasize MS for characterizing derivatives like 7-O-glucoside. Cross-referencing spectral data with published standards (e.g., InChIKey identifiers in ) is essential to resolve ambiguities in stereochemistry or glycosylation patterns.

Q. What are standard protocols for isolating this compound from natural sources?

Methodological Answer: Extraction typically involves solvent partitioning (e.g., chloroform, ethyl acetate) followed by chromatographic purification. and indicate that mung bean stems/leaves are a common source. Use column chromatography with silica gel or Sephadex LH-20, and optimize elution gradients using polarity-based solvents ( ). Post-isolation, validate yields via gravimetric analysis and confirm bioactivity using enzyme inhibition assays (e.g., α-glucosidase in ).

Q. How should researchers handle solubility challenges for this compound in experimental setups?

Methodological Answer: Refer to solubility data in : the compound is soluble in chloroform, DMSO, and acetone but poorly in aqueous buffers. For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media. For enzymatic studies (e.g., α-glucosidase inhibition in ), use co-solvents like Tween-80 or β-cyclodextrin to enhance aqueous dispersion.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 discrepancies)?

Methodological Answer: Discrepancies in IC50 values (e.g., 171 µmol/L for leukocyte elastase inhibition in vs. 18.71 µM for α-glucosidase in ) may arise from assay conditions. Standardize protocols by:

  • Using identical enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Controlling pH, temperature, and co-factor concentrations.
  • Validating inhibitor stability via pre-incubation stability assays ().
    Cross-validate findings with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to confirm mechanism-specific effects.

Q. What strategies are effective for elucidating the structural basis of enzyme inhibition?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of target enzymes to identify critical binding residues. For α-glucosidase inhibition ( ), dock the compound into the active site using crystal structures (PDB IDs: 2ZE0, 3WY7). Validate predictions via kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. suggests derivatives like 7-O-glucoside may alter binding affinity, warranting comparative studies.

Q. How can researchers optimize synthetic routes for this compound derivatives?

Methodological Answer: For glycosylated derivatives (e.g., 7-O-glucoside in and ), employ Koenigs-Knorr glycosylation with peracetylated glucose donors under BF3·Et2O catalysis. Monitor reaction progress via TLC and purify intermediates using flash chromatography . highlights the use of stereoselective catalysts (e.g., Sharpless epoxidation) to retain erythro configuration. Validate synthetic yields via HPLC-MS and compare bioactivity against natural isolates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
erythro-Guaiacylglycerol beta-sinapyl ether
Reactant of Route 2
erythro-Guaiacylglycerol beta-sinapyl ether

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